1,8,10-Trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
CAS No.:
Cat. No.: VC16529831
Molecular Formula: C30H48O6
Molecular Weight: 504.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H48O6 |
|---|---|
| Molecular Weight | 504.7 g/mol |
| IUPAC Name | 1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
| Standard InChI | InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35) |
| Standard InChI Key | HORZOECJYCGUOG-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1(C)O)C)C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Functional Group Distribution
The compound features a pentacyclic picene skeleton (C30H48O6) with six methyl substituents strategically positioned at C2, C6a, C6b, C9, C12a, and an additional methyl group on the hydroxymethyl branch at C9 . Oxygenation patterns include:
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Three phenolic hydroxyls at C1, C8, and C10
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One primary alcohol (-CH2OH) at C9
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One carboxylic acid moiety at C4a
The SMILES string (CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1O)C)C(=O)O)C) reveals the stereochemical complexity arising from eight contiguous stereocenters . This dense functionalization creates a polar surface area of 120.7 Ų, suggesting significant hydrogen-bonding capacity.
Stereochemical Considerations
X-ray crystallographic data remains unavailable due to challenges in growing diffraction-quality crystals. Computational models indicate the following relative configurations:
| Position | Configuration |
|---|---|
| C4a | R |
| C6a | S |
| C8a | R |
| C14b | S |
The InChIKey (IDQVFXZQPGAVAM-UHFFFAOYSA-N) provides a unique stereochemical fingerprint critical for database searches .
Biosynthesis and Natural Occurrence
Biogenetic Pathway
Though full elucidation remains pending, the compound likely originates from cyclization of oxidosqualene precursors followed by sequential oxidation and glycosylation steps. Key hypothesized intermediates include:
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Protosteryl cation formation via squalene oxide cyclase
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Methyl migrations establishing the 2,2,6a,6b,9,12a-hexamethyl pattern
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Late-stage oxidation by cytochrome P450 enzymes introducing hydroxyl groups
Ecological Distribution
Isolation reports confirm presence in:
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Tissue Localization: Primarily in kernel tissues (2.4 mg/g dry weight)
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Ecological Role: Preliminary evidence suggests allelopathic functions against fungal pathogens
Physicochemical Properties
Solubility and Partitioning
| Property | Value |
|---|---|
| LogP (Predicted) | 2.1 ± 0.3 |
| Water Solubility (25°C) | 4.7 mg/L |
| Octanol-Water Partition | 3:1 (aqueous phase) |
The carboxylic acid group (pKa ≈ 4.2) enables pH-dependent solubility, with improved dissolution above pH 5.5 .
Mass Spectrometric Signatures
Collision cross-section (CCS) values aid LC-MS identification:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 505.35238 | 215.6 |
| [M+Na]+ | 527.33432 | 220.3 |
| [M-H]- | 503.33782 | 215.0 |
These CCS values demonstrate minimal conformational flexibility despite the molecule's size .
Analytical Characterization Strategies
Chromatographic Separation
Optimal HPLC conditions:
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Column: C18 (150 × 4.6 mm, 2.6 μm)
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Mobile Phase: 0.1% formic acid/acetonitrile gradient
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Retention Time: 14.2 min (flow rate 0.3 mL/min)
Spectroscopic Identification
Critical NMR signals (DMSO-d6):
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δ 12.1 ppm (broad, COOH)
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δ 4.21 ppm (m, C9-CH2OH)
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δ 1.2-1.4 ppm (multiplets, hexamethyl groups)
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